N-[2-13C]Acetyl-D-glucosamine chemical properties and structure
N-[2-13C]Acetyl-D-glucosamine chemical properties and structure
An In-depth Technical Guide to N-[2-13C]Acetyl-D-glucosamine: Structure, Properties, and Applications in Research
Introduction
N-acetyl-D-glucosamine (GlcNAc) is a pivotal monosaccharide in cellular biology, serving as a fundamental building block for complex carbohydrates and a key signaling molecule in various metabolic pathways.[1] The introduction of a stable isotope label, specifically Carbon-13 (¹³C) at the second carbon position of the acetyl group (N-[2-¹³C]Acetyl-D-glucosamine), transforms this ubiquitous molecule into a powerful probe for researchers. This isotopic enrichment allows for the precise tracing of GlcNAc's metabolic fate through complex biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2] This guide provides an in-depth exploration of the chemical properties, structure, biological significance, and research applications of N-[2-¹³C]Acetyl-D-glucosamine, designed for researchers, scientists, and drug development professionals seeking to leverage this tool for metabolic investigation.
Part 1: Molecular Profile and Physicochemical Properties
The core identity of N-[2-¹³C]Acetyl-D-glucosamine lies in its structure, which is nearly identical to its natural counterpart, save for the isotopic label. This subtle change is the key to its utility, rendering it detectable by specialized analytical methods without significantly altering its biological activity.
Chemical Structure
N-[2-¹³C]Acetyl-D-glucosamine is an amide derivative of the monosaccharide glucose.[3] The key feature is the substitution of a natural abundance carbon atom with a ¹³C isotope at the methyl carbon of the acetyl group attached to the C2 position of the glucose ring.
Caption: Haworth projection of N-[2-13C]Acetyl-D-glucosamine.
Physicochemical Data
The isotopic label results in a predictable increase in molecular weight, a critical parameter for mass spectrometry-based analysis. Other bulk physical properties remain largely unchanged from the unlabeled compound.
| Property | Value | Source(s) |
| Chemical Formula | C₇¹³CH₁₅NO₆ | [1][4] |
| Molecular Weight (Unlabeled) | 221.21 g/mol | [1][3] |
| Molecular Weight (¹³C Labeled) | 222.20 g/mol | [5] |
| Appearance | White crystalline solid / powder | [1][4] |
| Melting Point | ~211 °C (decomposes) | [1][3] |
| Solubility (Water) | Approx. 25-50 mg/mL | [1][4] |
| Solubility (Other) | Soluble in DMSO (~10 mg/mL) and dimethyl formamide (~0.25 mg/mL) | [4] |
| Isotopic Enrichment | Typically ≥99 atom % ¹³C |
Part 2: Synthesis and Quality Control
The targeted introduction of the ¹³C label requires a specific chemical synthesis strategy. Ensuring the final product's purity and structural integrity is paramount for its reliable use in sensitive biological experiments.
Conceptual Synthesis Pathway
The most direct method for producing N-[2-¹³C]Acetyl-D-glucosamine involves the N-acetylation of D-glucosamine using an isotopically labeled acetylating agent. This approach ensures the precise placement of the ¹³C atom. The general principle involves dissolving glucosamine and reacting it with [2-¹³C]acetic anhydride.[6]
Caption: Conceptual workflow for the synthesis of N-[2-13C]Acetyl-D-glucosamine.
Analytical Characterization: A Self-Validating System
Confirming the identity, purity, and isotopic enrichment of the final product is a critical, self-validating step.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive method for structural confirmation.
-
¹H-NMR: The proton spectrum will be nearly identical to that of unlabeled GlcNAc. The N-acetyl protons, appearing as a singlet typically around 2.04 ppm, confirm the presence of the acetyl group.[7][8]
-
¹³C-NMR: This is the most direct way to confirm the label's position. The signal for the labeled acetyl carbon (C2 of the acetyl group) will be significantly enhanced and readily identifiable (typically around 24-25 ppm), while the other carbon signals will show natural abundance.[8][9] The presence of this single, strong signal confirms the specific and high-level enrichment at the desired position.
2. Mass Spectrometry (MS): MS confirms the molecular weight and, therefore, the incorporation of the ¹³C isotope.
-
Expected Mass Shift: In high-resolution mass spectrometry, the molecular ion of N-[2-¹³C]Acetyl-D-glucosamine will have a mass-to-charge ratio (m/z) that is approximately 1.00335 Da higher than its unlabeled counterpart.[5] This precise mass shift is a hallmark of a single ¹³C incorporation.
-
Tandem MS (MS/MS): Fragmentation analysis can further confirm the label's location. Fragments containing the acetyl group will exhibit the +1 Da mass shift, whereas fragments that have lost the acetyl group will match the mass of the corresponding fragments from unlabeled GlcNAc.[5]
Part 3: Biological Significance and Metabolic Fate
Once introduced into a biological system, N-[2-¹³C]Acetyl-D-glucosamine is recognized by cellular machinery and enters key metabolic pathways, most notably the Hexosamine Biosynthetic Pathway (HBP).
The Hexosamine Biosynthetic Pathway (HBP)
The HBP is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[10] It produces the vital sugar-nucleotide uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[11] Exogenously supplied GlcNAc can enter this pathway via a salvage route, where it is phosphorylated by N-acetylglucosamine kinase (GNK) to form GlcNAc-6-phosphate, which then proceeds through the pathway to form UDP-GlcNAc.[11]
Caption: The Hexosamine Biosynthetic Pathway (HBP) and Salvage Pathway entry point.
O-GlcNAcylation: A Key Post-Translational Modification
The UDP-GlcNAc produced by the HBP is the donor substrate for O-GlcNAcylation, a dynamic post-translational modification where a single GlcNAc moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[3] This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA). O-GlcNAcylation acts as a nutrient sensor, linking cellular metabolic status to the regulation of transcription, signal transduction, and protein stability.[12][13]
Part 4: Applications in Research
The primary utility of N-[2-¹³C]Acetyl-D-glucosamine is as a stable isotope tracer for metabolic flux analysis (MFA).[14] By tracking the incorporation of the ¹³C label into downstream metabolites and glycoproteins, researchers can quantify the activity of the HBP and the dynamics of O-GlcNAcylation under various physiological or pathological conditions.[2][15]
Protocol: Metabolic Labeling of Cultured Cells
This protocol provides a framework for tracing the incorporation of N-[2-¹³C]Acetyl-D-glucosamine into cellular proteins.
Objective: To quantify the flux of exogenous GlcNAc into the O-GlcNAcylation cycle in a mammalian cell line.
Materials:
-
N-[2-¹³C]Acetyl-D-glucosamine (sterile, cell-culture grade)
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Standard cell culture medium (e.g., DMEM), serum, and antibiotics
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantitation assay (e.g., BCA assay)
-
Equipment for SDS-PAGE and Western blotting or Mass Spectrometry
Methodology:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and reach approximately 70-80% confluency. The causality here is to ensure cells are in an active state of growth and metabolism for optimal tracer uptake.
-
Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with a final concentration of 1-5 mM N-[2-¹³C]Acetyl-D-glucosamine. The precise concentration may require optimization based on the cell type and experimental goals.
-
Labeling:
-
Aspirate the standard medium from the cells.
-
Gently wash the cells once with sterile PBS to remove residual unlabeled precursors.
-
Add the prepared labeling medium to the cells.
-
Incubate for a defined period (e.g., 4, 8, 12, or 24 hours). A time-course experiment is crucial to understand the dynamics of incorporation.
-
-
Cell Lysis and Protein Extraction:
-
After incubation, place the culture dish on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for downstream analysis. This is a critical self-validating step for quantitative comparisons.
-
Downstream Analysis: The labeled proteins are now ready for analysis by mass spectrometry to identify and quantify ¹³C-labeled O-GlcNAc modifications on specific proteins.
Experimental Analysis Workflow
Caption: Workflow for the analysis of metabolically labeled glycoproteins.
Conclusion
N-[2-¹³C]Acetyl-D-glucosamine is an indispensable tool for the modern cell biologist and biochemist. Its power lies in its simplicity: a single, strategically placed stable isotope that unlocks the ability to observe complex metabolic pathways in action. By enabling the precise quantification of nutrient flux and the dynamics of post-translational modifications, this labeled compound provides researchers with a window into the intricate regulatory networks that govern cellular health and disease, paving the way for new discoveries in cancer metabolism, diabetes, and neurodegeneration.
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